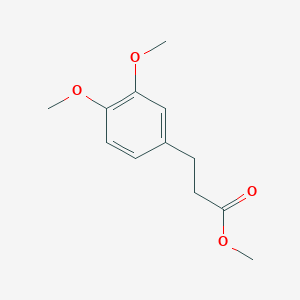

Methyl 3-(3,4-dimethoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFXSSYWWNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334321 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-73-8 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes to Methyl 3-(3,4-dimethoxyphenyl)propanoate

The most straightforward method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid.

The classical approach to synthesizing this compound is the Fischer esterification of 3-(3,4-Dimethoxyphenyl)propionic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium reaction involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from methanol. masterorganicchemistry.com The subsequent elimination of a water molecule yields the final ester product. masterorganicchemistry.com

A typical laboratory procedure involves treating a suspension of 3-(3,4-dimethoxyphenyl)propanoic acid with a solution of acetyl chloride in methanol. prepchem.com The acetyl chloride reacts with methanol to generate hydrochloric acid in situ, which serves as the catalyst for the esterification.

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Details | Source |

| Reactants | 3-(3,4-Dimethoxyphenyl)propanoic Acid, Methanol | prepchem.com |

| Catalyst | Acid (e.g., H₂SO₄, HCl generated in situ from AcCl) | masterorganicchemistry.comprepchem.com |

| Mechanism | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by alcohol3. Proton transfer4. Elimination of water5. Deprotonation | masterorganicchemistry.com |

| Key Feature | The reaction is an equilibrium; using the alcohol as a solvent drives it towards the product. | masterorganicchemistry.com |

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient protocols. For esterification, this includes the use of organocatalysts or novel reaction conditions to avoid strong, corrosive mineral acids and minimize waste. rsc.orgresearchgate.net

One advanced method utilizes a sulfur(IV)-based organocatalyst. This system operates through a redox-neutral pathway where a phenol-tethered sulfoxide (B87167) activates the carboxylic acid via an intramolecularly interrupted Pummerer intermediate, facilitating the reaction with the alcohol. rsc.org Other sustainable approaches involve reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which allows the reaction to proceed efficiently at room temperature. researchgate.net The study of key parameters such as molar ratios, reaction time, and catalyst concentration is crucial for optimizing these processes for industrial applications. uctm.edu

Table 2: Comparison of Esterification Catalysts

| Catalyst Type | Example | Advantages | Source |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Inexpensive, widely available | uctm.edu |

| Organocatalyst | Phenol-tethered Sulfoxide | Redox-neutral, avoids strong acids | rsc.org |

| Condensing Agent | DMTMM | Mild conditions (room temp.), high efficiency | researchgate.net |

Advanced Synthetic Approaches to this compound

Beyond direct esterification, advanced synthetic methods can be employed to construct the core structure or introduce specific stereochemistry.

Rearrangement reactions are powerful tools in organic synthesis for carbon-skeleton modifications. The Baeyer-Villiger oxidation, for instance, converts a ketone into an ester through the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de This reaction could theoretically be applied to a suitably designed ketone precursor to form the ester functionality of the target molecule.

Another relevant transformation is the Claisen rearrangement, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. wiley-vch.de While not directly forming the propanoate chain, such rearrangements are fundamental in building complex carbon frameworks from which a precursor to this compound could be derived. For example, a tandem reaction involving an aldol-cyclization followed by a rearrangement can be used to construct complex heterocyclic precursors. nih.gov

Introducing chirality into molecules is critical for applications in materials science and as precursors for pharmaceuticals. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A close analog of the target compound, (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, has been synthesized and used as a precursor for novel chiral organocatalysts. nih.gov

Modern catalytic methods enable the creation of chiral centers with high enantioselectivity. For example, copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the synthesis of optically active γ-chiral amides from allylic benzoates. nih.gov This process involves the formation of an alkylcopper intermediate, which then reacts to form the chiral product. nih.gov Such strategies could be adapted to synthesize chiral intermediates for this compound, allowing for precise control over its three-dimensional structure.

Derivatization and Analog Synthesis from this compound

This compound serves as a valuable starting material for the synthesis of more complex molecules and analogs. The ester group and the aromatic ring are both sites for further chemical modification.

For instance, the core structure can be altered through C-C coupling reactions to introduce new aryl groups. rsc.org The ester functionality can be converted into an amide by reacting the compound with an appropriate amino acid ester, creating peptide-like structures. rsc.org Furthermore, the 3,4-dimethoxyphenyl moiety itself is a key component in the synthesis of larger, polycyclic systems like tetrahydroquinolines (THQs). In one example, a related compound, trans-methylisoeugenol, which contains the dimethoxyphenyl group, is used in a multi-component Povarov cycloaddition reaction to build the THQ core, which is then further derivatized by N-acylation. mdpi.com These transformations highlight the versatility of the this compound scaffold in generating diverse chemical libraries.

Synthesis of Substituted Methyl Propanoates

The synthesis of methyl propanoates can be achieved through various established chemical pathways. Standard methods include the Fischer esterification of propanoic acid with methanol, or the reaction of methanol with more reactive carboxylic acid derivatives such as propanoic anhydride (B1165640) or propanoyl chloride. reactory.app Catalytic approaches have been developed to improve efficiency and reduce the harsh conditions associated with traditional methods. For instance, ionic liquids like pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium-based salts, or p-toluenesulfonic acid, can serve as effective catalysts for the esterification reaction, achieving yields greater than 93% while avoiding the equipment corrosion associated with strong mineral acids like sulfuric acid. google.com

Enzymatic methods also provide a route to these esters. Baeyer-Villiger monooxygenases (BVMOs), for example, can catalyze the oxidation of 2-butanone (B6335102) to yield a mixture of ethyl acetate (B1210297) and methyl propanoate. researchgate.netrsc.org This biocatalytic approach is of interest for developing bio-based production processes. researchgate.net

A specific method for synthesizing substituted methyl propanoates is the Michael addition reaction. For example, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate is synthesized by reacting 2,6-di-tert-butyl phenol (B47542) with methyl acrylate (B77674) under the catalysis of sodium methoxide. google.com This reaction proceeds via a Michael addition followed by an H-1,5 migration. google.com

Table 1: Catalysts for the Synthesis of Methyl Propanoate

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Ionic Liquids | Pyridinium hydrogen sulfate, Imidazolium hydrogen sulfate, Pyridinium p-toluenesulfonate, Imidazolium p-toluenesulfonate | google.com |

| Acid Catalyst | p-Toluenesulfonic acid | google.com |

| Biocatalyst | Baeyer-Villiger monooxygenases (BVMOs) | researchgate.netrsc.org |

| Inorganic Base | Sodium methoxide | google.com |

Formation of Nitrogen-Containing Heterocycles and Amides

This compound and its derivatives serve as precursors for the synthesis of nitrogen-containing compounds, including amides and heterocycles.

Amide bond formation is a common transformation. The chiral precursor, (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, can be readily converted into various amides. In one example, it is reacted with 2-(diphenylphosphanyl)benzoic acid in the presence of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to produce (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]propanoate. nih.gov A similar reaction with benzoic acid yields (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. nih.gov These reactions demonstrate the utility of the amino ester as a scaffold for introducing diverse functionalities via amidation. nih.gov

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.comnih.gov The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, provides a direct route to β-aminocarbonyl derivatives, which are valuable precursors to bioactive compounds. mdpi.com For instance, a compound containing the 3,4-dimethoxyphenyl moiety, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, undergoes a conjugate addition with 1H-1,2,4-triazole. mdpi.com This reaction, catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride, yields 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, incorporating a triazole heterocycle into the molecular structure. mdpi.com Such synthetic strategies are part of a broader effort to develop greener and more efficient methods for creating complex nitrogen heterocycles. mdpi.commdpi.com

Table 2: Synthesis of Amide Derivatives

| Starting Amine | Reagent | Coupling System | Product | Reference |

|---|---|---|---|---|

| (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | 2-(diphenylphosphanyl)benzoic acid | HBTU / DIPEA | (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]propanoate | nih.gov |

| (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | Benzoic acid | HBTU / DIPEA | (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate | nih.gov |

Alkylation Reactions Utilizing Related Silyl (B83357) Enol Ethers

Silyl enol ethers are versatile nucleophiles in carbon-carbon bond formation due to their stability and moderate reactivity. wikipedia.org They are commonly used in alkylation reactions with suitable electrophiles. wikipedia.orgpressbooks.pub The reaction of silyl enol ethers with electrophiles such as tertiary, allylic, or benzylic alkyl halides is often catalyzed by Lewis acids like titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). wikipedia.org For example, the TiCl4-promoted reaction of trimethylsilyl (B98337) enol ethers with epoxides results in homoaldol-type products in moderate to good yields. ucsf.edu Silyl enol ethers derived from a range of ketones react cleanly under these conditions. ucsf.edu

A more specialized alkylation involves the use of Pummerer-generated vinylthionium ions as electrophiles. rsc.orgpsu.edu In this method, allyl sulfoxides react with silyl enol ethers under Pummerer conditions (e.g., using trimethylsilyl trifluoromethanesulfonate (B1224126) and a base) to afford masked Michael adducts. rsc.org This reaction is generally fast, even at low temperatures, and results in the exclusive formation of γ-adducts. psu.edu The stereochemistry of the product often favors the E-isomer, suggesting that the bulky silyl enol ether attacks the vinylthionium ion in its transoid conformation. psu.edu

Photochemical Reactions and Michael Additions

The Michael addition, a conjugate 1,4-addition, is a fundamental reaction for C-C bond formation and is widely applied in organic synthesis. wikipedia.orgambeed.com It involves a Michael donor (a nucleophile, often a stabilized enolate) and a Michael acceptor (typically an α,β-unsaturated carbonyl compound). wikipedia.org A relevant example involves the Michael addition of a nitrogen heterocycle to a chalcone (B49325) bearing the 3,4-dimethoxyphenyl group. The reaction of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone with 1H-1,2,4-triazole proceeds to form a new C-N bond at the β-carbon of the enone system. mdpi.com This aza-Michael reaction provides access to β-aminocarbonyl compounds which can be precursors for other molecules. mdpi.com

Compounds containing the 3,4-dimethoxyphenyl moiety can also exhibit interesting photochemical behavior. An α-methylchalcone featuring a 3,4-dimethoxyphenyl A-ring, (E)-1-(3,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, demonstrates P-type photochromism. mdpi.com Upon irradiation with long-wavelength light (>350 nm), the compound undergoes a photo-switch from the E-isomer to the Z-isomer. mdpi.com This isomerization is reversible, with shorter wavelengths leading to photostationary states containing varying ratios of the two isomers. mdpi.com The compound shows remarkable stability and fatigue resistance, even after prolonged continuous irradiation. mdpi.com

Table 3: Photochemical Properties of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one

| Property | Observation | Conditions | Reference |

|---|---|---|---|

| Photochromism Type | P-Type (Photochemical) | - | mdpi.com |

| Isomerization | E → Z | Irradiation with λ > 350 nm | mdpi.com |

| Photostationary State (PSS) | E/Z = 35:65 | Irradiation at 350 nm in acetonitrile | mdpi.com |

| Stability | High fatigue resistance | >10 days of continuous irradiation | mdpi.com |

Derivatives for Polymer Science Applications

Derivatives of phenylpropanoates are valuable monomers for the synthesis of advanced polymers. For example, methyl 3-(4-hydroxyphenyl)propanoate, a structurally related compound, serves as a starting material for creating novel bio-sourced copolyesters. researchgate.net Through Williamson etherification with 1,2-dibromoethane, it is converted to the monomer dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate. This monomer can then be used in melt copolymerization with other diols and diacids to produce aliphatic-aromatic copolyesters with high molecular weights and desirable thermal and mechanical properties, including high tensile strength and toughness. researchgate.net

Other related structures are also employed in polymer synthesis. Novel isobutyl phenylcyanoacrylates, substituted with various methyl and methoxy (B1213986) groups on the phenyl ring, have been synthesized and subsequently copolymerized with styrene (B11656) using radical initiation. chemrxiv.org Furthermore, post-polymerization modifications via Suzuki coupling reactions have been used to create functional cyclic-brush polymers. rsc.org This approach utilizes a cyclic polymer precursor, which is then modified to introduce specific functionalities, demonstrating a modular strategy for constructing complex polymer architectures. rsc.org The use of aromatic diamines with dimethoxy substituents, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, to produce new polymers and polymer nanocomposites also highlights the role of these functional groups in developing new materials. kashanu.ac.ir

Compound Index

Spectroscopic and Crystallographic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 3-(3,4-dimethoxyphenyl)propanoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a detailed picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

The analysis of the ¹H NMR spectrum shows signals for the aromatic protons on the dimethoxyphenyl ring, the protons of the two methoxy (B1213986) groups, the protons of the ethyl chain, and the protons of the methyl ester group. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) provide information about the neighboring protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 | m | 3H | Ar-H |

| ~3.8 | s | 6H | -OCH₃ |

| ~3.6 | s | 3H | -COOCH₃ |

| ~2.9 | t | 2H | Ar-CH₂- |

| ~2.6 | t | 2H | -CH₂-COO- |

Note: 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show resonances for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the carbons of the two methoxy groups, the carbons of the ethyl chain, and the methyl ester carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon appears at a significantly downfield shift due to the deshielding effect of the double-bonded oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~173 | C=O (Ester) |

| ~149 | C-O (Aromatic) |

| ~147 | C-O (Aromatic) |

| ~130 | C (Aromatic) |

| ~120 | CH (Aromatic) |

| ~112 | CH (Aromatic) |

| ~111 | CH (Aromatic) |

| ~56 | -OCH₃ |

| ~51 | -COOCH₃ |

| ~36 | Ar-CH₂- |

| ~30 | -CH₂-COO- |

Note: These are approximate predicted values. Actual experimental values may differ.

Two-Dimensional NMR Techniques for Chirality Confirmation

In cases where the molecule is chiral, such as in derivatives of L-DOPA, two-dimensional NMR techniques are invaluable for confirming the stereochemistry. nih.gov For instance, in a related chiral compound, (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate, 2D NMR spectroscopy was used to confirm the S configuration at the chiral center. nih.gov These techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, providing through-bond connectivity information that helps in assigning the absolute configuration.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption around 1730-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. st-andrews.ac.uk The C-O stretching vibrations of the ester and ether groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3000-3100 | Aromatic C-H Stretch |

| ~2850-3000 | Aliphatic C-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1600, ~1515 | Aromatic C=C Stretch |

| ~1250, ~1150 | C-O Stretch (Ether & Ester) |

Note: These are typical ranges and the exact peak positions can vary.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆O₄), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that corresponds to its exact molecular weight. nist.govlgcstandards.com

The monoisotopic mass of this compound is 224.1049 g/mol . lgcstandards.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyl group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles.

Crystal Data and Unit Cell Parameters

A thorough search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed information on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) is not publicly available at this time.

While crystallographic data exists for structurally related compounds, such as (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]propanoate, these derivatives contain significant additional functional groups that fundamentally alter the crystal packing and unit cell parameters. nih.gov Direct extrapolation of this data to this compound would be scientifically inaccurate.

Molecular Conformation and Hydrogen Bonding Interactions

In the absence of a solved crystal structure for this compound, a definitive analysis of its solid-state molecular conformation and intermolecular hydrogen bonding network is not possible.

For comparison, studies on the related precursor, (3,4-dimethoxyphenyl)acetic acid monohydrate, reveal complex hydrogen-bonding interactions where the carboxylic acid and water molecules form cyclic structures. nih.gov However, the esterification of the carboxylic acid to a methyl ester in this compound removes the primary hydrogen bond donor (the carboxylic acid proton), suggesting that its hydrogen bonding network, if any, would be significantly different and likely limited to weaker C-H···O interactions. The conformation of the dimethoxybenzene ring and the propanoate chain remains undetermined in the solid state.

Analysis of Disorder Phenomena in Crystal Structures

Information regarding disorder phenomena in the crystal structure of this compound is unavailable due to the lack of a published crystal structure. Disorder, which involves the random orientation of atoms or molecular fragments within the crystal lattice, cannot be assessed without experimental crystallographic data.

Theoretical and Computational Investigations

Quantum Chemical Studies on Methyl 3-(3,4-dimethoxyphenyl)propanoate and its Analogs

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules like this compound. These computational methods allow for the detailed analysis of molecular geometry, orbital energies, and charge distributions, which are crucial for understanding the molecule's reactivity and stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov The fundamental principle of DFT is that the ground-state properties of a system can be determined from its electron density. arxiv.org This approach is known for providing a good balance between computational cost and accuracy, making it a popular choice for organic chemists. nih.gov

In the study of this compound, DFT calculations, often using the B3LYP hybrid functional, are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govscielo.org.mx This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. researchgate.net The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. scielo.org.mxresearchgate.net These calculated geometric parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. researchgate.netnih.gov For many organic molecules, the calculated values show good agreement with experimental findings. nih.gov

The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is a critical aspect of DFT calculations, as it defines the set of mathematical functions used to describe the atomic orbitals. nih.govbhu.ac.innih.gov The accuracy of the geometry optimization and subsequent property calculations is sensitive to the chosen basis set. wikipedia.org

Table 1: Illustrative Optimized Geometric Parameters for a Phenylpropanoate Derivative (Data is hypothetical and for illustrative purposes)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| O-CH3 (ester) | 1.44 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-C (ester) | 116.2° | |

| Dihedral Angle | C-C-C-O | 178.5° |

Note: This table is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are critical parameters determined through computational methods like DFT. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, which can donate electrons. The LUMO is likely to be distributed over the carbonyl group of the ester, which can accept electrons. The energy difference between these orbitals provides insights into the molecule's electronic transitions and its potential for charge transfer within the molecule. nih.gov These calculations are instrumental in understanding the molecule's electrophilic and nucleophilic sites. bhu.ac.in

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Data is hypothetical and for illustrative purposes)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This table is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.orguni-muenchen.de This analysis partitions the total electron population among the different atoms, providing a picture of the electron distribution. uni-muenchen.de The calculation of Mulliken atomic charges is valuable as it influences various molecular properties, including the dipole moment, polarizability, and electronic structure. researchgate.net

The analysis is performed on the optimized molecular geometry obtained from DFT calculations. bhu.ac.in The results indicate which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). For instance, in a molecule like this compound, oxygen atoms are expected to have negative Mulliken charges due to their high electronegativity, while hydrogen atoms typically exhibit positive charges. bhu.ac.in Carbon atoms can have either positive or negative charges depending on their bonding environment. bhu.ac.in

It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orguni-muenchen.de Despite this limitation, the qualitative trends in charge distribution provided by Mulliken analysis are often useful for understanding a molecule's reactivity. chemrxiv.org

Table 3: Illustrative Mulliken Atomic Charges (Data is hypothetical and for illustrative purposes)

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (methoxy 1) | -0.48 |

| O (methoxy 2) | -0.49 |

| C (carbonyl) | +0.65 |

| C (aromatic, attached to OCH3) | +0.15 |

| H (methyl ester) | +0.12 |

Note: This table is for illustrative purposes. Actual values for this compound would require specific Mulliken population analysis.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) entities, which correspond to the familiar Lewis structure picture. uni-muenchen.deusc.edu This method provides a detailed understanding of bonding interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov

A key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, indicates the extent of intramolecular charge transfer and delocalization. wisc.edu For example, the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital (σ*) signifies hyperconjugation, which contributes to the molecule's stability. nih.gov

In this compound, NBO analysis can elucidate the delocalization of electron density from the oxygen lone pairs of the methoxy (B1213986) groups and the ester group into the aromatic ring and the carbonyl group. This analysis confirms the presence of strong intramolecular interactions and provides a quantitative measure of their stabilizing effect. nih.gov NBO analysis also provides natural atomic charges, which are generally considered to be less dependent on the basis set than Mulliken charges. usc.edu

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory (Data is hypothetical and for illustrative purposes)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (C7=C8) | 5.2 |

| π (C2=C3) | π* (C7=C8) | 20.1 |

| LP (O2) | σ* (C9-H10) | 2.5 |

Note: This table is for illustrative purposes. Actual values and specific atom numbering for this compound would require a dedicated NBO analysis.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to simulate and predict the spectroscopic properties of molecules. nih.gov These simulations provide valuable information that aids in the interpretation of experimental spectra and allows for a deeper understanding of the molecule's vibrational modes.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational frequencies, infrared (FT-IR) intensities, and Raman activities for a molecule can be calculated using DFT methods. nih.gov These calculations are performed on the optimized molecular geometry. The results of these computations are a set of vibrational modes, each with a corresponding frequency and intensity. nih.govbiointerfaceresearch.com

The calculated vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model. biointerfaceresearch.com To improve the agreement between theoretical and experimental spectra, the calculated frequencies are often scaled by an empirical scaling factor. biointerfaceresearch.com

The simulated FT-IR and FT-Raman spectra can be generated from the calculated frequencies and intensities. researchgate.net These simulated spectra can be directly compared with the experimental spectra, which helps in the assignment of the observed vibrational bands to specific molecular motions. nih.gov This combined experimental and theoretical approach is a powerful tool for the structural characterization of molecules like this compound. biointerfaceresearch.com

Table 5: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Data is hypothetical and for illustrative purposes)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Assignment |

| C=O stretch | 1735 | 1738 | Carbonyl group |

| C-O-C stretch (ester) | 1250 | 1245 | Ester linkage |

| Aromatic C-H stretch | 3050 | 3055 | Benzene ring |

| CH3 stretch (aliphatic) | 2950 | 2952 | Methyl and ethyl groups |

Note: This table is for illustrative purposes. Actual values for this compound would require specific experimental measurements and DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. walisongo.ac.id These regions are crucial for predicting and understanding a molecule's reactivity, intermolecular interactions, and potential binding sites for biological targets. rsc.orgvaia.com The MEP map is typically color-coded, with red indicating regions of most negative electrostatic potential (nucleophilic, electron-rich) and blue indicating areas of most positive electrostatic potential (electrophilic, electron-poor). Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to highlight several key features. The most negative potential (red regions) will be concentrated around the oxygen atoms of the two methoxy groups and, most prominently, the carbonyl oxygen of the ester group. These areas are rich in electron density and represent the primary sites for electrophilic attack and hydrogen bond acceptance.

Conversely, the most positive potential (blue regions) will be located on the hydrogen atoms. The aromatic protons and the protons of the aliphatic propanoate chain will exhibit positive potential, making them susceptible to nucleophilic attack. The hydrogen atoms of the methyl groups will also show positive potential, though likely to a lesser extent.

This distribution of electrostatic potential is critical for the molecule's interactions. The distinct negative and positive regions suggest that this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to its chemical behavior and biological activity. Studies on structurally related dimethoxybenzene derivatives confirm that the oxygen atoms are the most electrophilic regions, acting as hydrogen bond acceptors, while nucleophilic sites are also present. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules, in particular, have garnered significant interest for their potential NLO activity, which arises from the presence of delocalized π-electron systems and intramolecular charge transfer (ICT). researchgate.net An effective NLO chromophore typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

This compound possesses structural features that suggest potential for NLO activity. The 3,4-dimethoxyphenyl group, with its electron-rich methoxy substituents, can function as an effective electron donor. The methyl propanoate group, particularly the carbonyl moiety, acts as an electron acceptor. These two components are separated by a short aliphatic chain and connected to the π-system of the benzene ring, which facilitates charge transfer from the donor (dimethoxyphenyl ring) to the acceptor (ester group). This ICT is a key mechanism for generating large NLO responses.

The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). Theoretical calculations using DFT can predict these properties. For molecules with similar donor-π-acceptor frameworks, significant NLO responses have been reported. rsc.orgnih.gov The presence of strong donor and acceptor groups enhances the molecular dipole moment and the difference between the ground and excited state dipole moments, leading to a larger β value. While the ethyl bridge in this compound interrupts full π-conjugation, the electronic communication through the aromatic ring is expected to impart modest NLO properties.

Table 2: Theoretical NLO Parameters and their Significance for this compound. This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Symbol | Description | Predicted Influence of Molecular Structure |

|---|---|---|---|

| Dipole Moment | µ | Measures the overall polarity of the molecule. | Moderate to high, due to the asymmetric substitution with electronegative oxygen atoms. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. | Expected to be significant due to the delocalized π-electrons in the phenyl ring. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. | A non-zero value is predicted due to the donor-acceptor character, though it may be modest compared to fully conjugated systems. |

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openmedicinalchemistryjournal.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets, thereby suggesting potential therapeutic applications. nih.govmdpi.com The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on binding energy.

While specific docking studies on this compound are not extensively reported, the activities of structurally similar compounds provide valuable insights into its potential biological targets. Phenylpropanoate derivatives and compounds containing the 3,4-dimethoxyphenyl moiety have been investigated for a wide range of biological activities. nih.gov

For instance, various phenylpropanoic acid derivatives have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Compounds with a 3,4-dimethoxyphenyl group have been studied for their potential as tubulin polymerization inhibitors, a mechanism relevant to anticancer activity, by docking them into the colchicine (B1669291) binding site of tubulin. nih.gov Other studies have explored similar structures as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and as agents with anti-HBV activity. nih.govresearchgate.net

Based on this precedent, molecular docking simulations could be performed to evaluate the binding of this compound against these and other relevant protein targets. The ester and dimethoxy groups would be expected to form key hydrogen bonds and hydrophobic interactions within the active sites, contributing to binding affinity. The table below summarizes potential targets and observed interactions for related compounds, suggesting a roadmap for the virtual screening of this compound.

Table 3: Potential Biological Targets for this compound Based on Docking Studies of Analogous Compounds. This table is interactive. Users can sort the data by clicking on the column headers.

| Protein Target | Therapeutic Area | Key Interactions Observed for Analogues | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonding with active site residues (e.g., Arg120, Tyr355); π-interactions. | nih.gov |

| Tubulin (Colchicine Site) | Anticancer | Hydrogen bonding and hydrophobic interactions with amino acids in the colchicine binding site. | nih.gov |

| EGFR Tyrosine Kinase | Anticancer | Hydrogen bonding with key residues like Met769 and Thr766. | researchgate.net |

| HBV Core Protein | Antiviral | Molecular interactions within the active site of the HLA-A protein. | nih.gov |

Biological and Pharmacological Research Applications

Evaluation of Biological Activities of Methyl 3-(3,4-dimethoxyphenyl)propanoate Derivatives

Derivatives of this compound have been evaluated for their ability to counteract oxidative stress, a key factor in numerous diseases. The presence of the dimethoxyphenyl group, and more broadly, substituted phenolic moieties in these analogs, is believed to contribute significantly to their antioxidant potential by enabling them to scavenge free radicals.

Research into a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated notable antioxidant properties. mdpi.com The capacity of these compounds to neutralize reactive oxygen species is often attributed to the hydrogen-donating ability of the hydroxyl group on the phenolic ring. mdpi.com The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. mdpi.com In one study, the most promising antioxidant candidate, a derivative containing a 2-furyl substituent, was identified through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

Similarly, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed significant free radical scavenging capabilities. nih.gov One particular derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, showed DPPH radical scavenging activity 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov Another derivative, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, was found to have antioxidant activity approximately 1.4 times greater than ascorbic acid. nih.gov

| Compound Derivative | Activity Relative to Ascorbic Acid | Reference |

|---|---|---|

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | nih.gov |

Inflammation is a critical biological response implicated in a wide array of disorders. Derivatives related to this compound have shown potential in modulating inflammatory pathways. These compounds are often investigated for their ability to inhibit the production of pro-inflammatory mediators.

For instance, a phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), was identified as a potent anti-cytokine agent. nih.gov In studies using lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells, MHPAP significantly inhibited the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The compound's mechanism of action was linked to the inhibition of the NF-κB signaling pathway. nih.gov

| Cytokine | Effect of MHPAP | Cell Line | Reference |

|---|---|---|---|

| IL-6 | Significant Inhibition | LPS-stimulated THP-1 cells | nih.gov |

| IL-1β | Significant Inhibition | LPS-stimulated THP-1 cells | nih.gov |

| IL-8 | Significant Inhibition | LPS-stimulated THP-1 cells | nih.gov |

| TNF-α | Significant Inhibition | LPS-stimulated THP-1 cells | nih.gov |

The anti-inflammatory effects of such derivatives are often linked to their impact on key signaling pathways like NF-κB and Mitogen-activated protein kinase (MAPK), which are central to the inflammatory response. mdpi.com

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Structurally related compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been synthesized and tested for their efficacy against multidrug-resistant bacteria and fungi. nih.gov

These novel derivatives exhibited structure-dependent antimicrobial activity against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria) and drug-resistant Candida species. nih.gov Notably, certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial effects. nih.gov The compounds showed significant activity against Candida auris, a globally emerging fungal pathogen, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. nih.gov

Further studies on chalcone (B49325) analogs, such as 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-one, and their heterocyclic derivatives have also been conducted to screen for antimicrobial activity. researchgate.net Such research aims to develop templates for further modification to design more potent antimicrobial agents. researchgate.net

A significant area of research for this compound analogs is in oncology. Numerous studies have focused on synthesizing derivatives with the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

A ciprofloxacin chalcone hybrid featuring a 3,4,5-trimethoxy substitution demonstrated notable anti-proliferative and apoptosis-inducing activities in both HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cell lines. nih.govwaocp.org This compound caused a reduction in cell viability that was dependent on both concentration and time. waocp.org Further investigation revealed that it induced cell cycle arrest at the G2/M phase and triggered pre-G1 apoptosis. nih.gov

Similarly, a series of 3,4,5-trimethoxylated chalcones were screened for their antiproliferative effects against colorectal (HCT116, HT-29) and prostate (DU145, PC3) cancer cells. mdpi.com An indolyl chalcone from this series exhibited excellent activity, with IC₅₀ values less than 50 nM. mdpi.com Another derivative, a chromonyl chalcone, also showed an interesting antiproliferative effect with IC₅₀ values in the low micromolar range (2.6–5.1 µM). mdpi.com These compounds were found to induce apoptosis, as evidenced by analysis of pro-apoptotic markers. mdpi.com

| Compound Derivative | Cancer Cell Lines | Observed IC₅₀ | Reference |

|---|---|---|---|

| Indolyl chalcone (with 3,4,5-trimethoxy ring) | HCT116, HT-29, DU145, PC3 | < 50 nM | mdpi.com |

| Chromonyl chalcone (with 3,4,5-trimethoxy ring) | HCT116, HT-29, DU145, PC3 | 2.6–5.1 µM | mdpi.com |

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been identified as anticancer candidates. mdpi.com Several compounds in this series were able to reduce the viability of A549 lung cancer cells by 50% and were also shown to suppress the migration of these cells in vitro. mdpi.com

Neuroinflammation, characterized by the activation of microglial cells, is a key pathological feature of many neurodegenerative diseases. nih.gov Research into compounds that can mitigate this process is crucial for developing new neuroprotective therapies.

A chromene derivative, N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), which shares structural motifs with the dimethoxyphenyl class, was evaluated for its antioxidant and anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov The study found that BL-M suppressed the generation of intracellular reactive oxygen species and reduced the levels of pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6. nih.gov These findings suggest that such compounds may have a beneficial impact on neurodegenerative diseases associated with inflammation. nih.gov

Mechanism of Action Studies of this compound Analogs

Understanding the molecular mechanisms by which these derivatives exert their biological effects is critical for their development as therapeutic agents. The aromatic structure of these compounds allows them to interact with various biochemical pathways and molecular targets.

In the context of anti-inflammatory and anti-neuroinflammatory activity, a primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that active derivatives can inhibit the phosphorylation of IκBα, an inhibitory protein, which in turn prevents the translocation of NF-κB into the nucleus to initiate gene transcription. nih.govnih.gov

For antiproliferative and pro-apoptotic activities, the mechanisms are often multifaceted. The ciprofloxacin 3,4,5-trimethoxy chalcone hybrid was found to significantly up-regulate the expression of the p53 tumor suppressor protein and TNF-α, while down-regulating the pro-inflammatory enzyme COX-2. nih.govwaocp.org The activation of p53 can trigger cell cycle arrest and apoptosis, which is consistent with the observed effects of the compound on cancer cells. waocp.org The modulation of TNF-α is also significant, as this cytokine has complex roles in inflammation and cytotoxicity. waocp.org

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in numerous physiological processes, including inflammatory responses. fiu.edu The inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress the production of pro-inflammatory cytokines. nih.gov Consequently, PDE4 is a significant therapeutic target for inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriatic arthritis. nih.govmdpi.com

The 3,4-dialkoxyphenyl moiety, a central feature of this compound, is a recognized pharmacophore in potent PDE4 inhibitors such as Rolipram and Roflumilast. nih.gov Research into novel thalidomide analogs identified that a compound named 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl) propionic acid possesses PDE4 inhibitory activity. nih.gov This discovery prompted further work to optimize this activity by leveraging the known effectiveness of the 3,4-dimethoxyphenyl group. nih.gov Molecular docking studies have revealed that the 3,4-dimethoxyphenyl ring can form π–π stacking interactions with key amino acid residues, such as Phenylalanine, within the active site of PDE4 subtypes, highlighting its importance for binding and inhibition.

A thalidomide analog, 3-phthalimido-3-(3,4-dimethoxyphenyl)-propanoic acid (PDA), has demonstrated effectiveness that is attributed, in part, to its phosphodiesterase-4 inhibitory action. bohrium.com The development of such analogs underscores the utility of the core structure of this compound in designing new PDE4 inhibitors. nih.govbohrium.com

Table 1: Research Findings on PDE-4 Inhibition

| Compound/Moiety | Key Finding | Significance | Reference |

|---|---|---|---|

| 3,4-dialkoxyphenyl group | Recognized pharmacophore in PDE4 inhibitors like Rolipram. | Establishes the importance of the core chemical structure for PDE4 inhibition. | nih.gov |

| 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl) propionic acid | A thalidomide analog demonstrating PDE4 inhibition activity. | Directly links a derivative of the core structure to the biological activity. | nih.gov |

| 3-phthalimido-3-(3,4-dimethoxyphenyl)-propanoic acid (PDA) | Effectiveness in a biliary cirrhosis model is partly due to PDE-4 inhibitory actions. | Shows therapeutic potential of derivatives in preclinical models. | bohrium.com |

Tumor Necrosis Factor-alpha (TNF-α) Inhibition Pathways

Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that plays a critical role in systemic inflammation and the pathogenesis of numerous autoimmune and inflammatory disorders. nih.govgoogle.com It functions by binding to its receptors (TNFR1 and TNFR2), which triggers signaling cascades that can lead to inflammation or apoptosis. nih.gov Consequently, the inhibition of TNF-α production or its signaling pathways is a major strategy for treating diseases such as rheumatoid arthritis and inflammatory bowel disease. google.com

Thalidomide and its more potent analogs are well-known for their immunomodulatory and anti-inflammatory properties, which include the potent inhibition of TNF-α production. bohrium.comnih.gov The development of thalidomide analogs often incorporates the 3,4-dimethoxyphenyl moiety found in this compound. nih.gov For instance, research on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, which are structurally related, has been conducted to study the inhibition of TNF-α production. medchemexpress.com

Furthermore, other complex molecules containing the 3,4-dimethoxyphenyl group, such as 3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan, have been shown to suppress Nuclear Factor-kappa B (NF-κB). researchgate.net The NF-κB pathway is a crucial signaling route for inducing the expression of TNF-α and other inflammatory mediators. google.comgoogle.com This suggests that the 3,4-dimethoxyphenyl scaffold can be a component of molecules that interfere with the upstream signaling pathways responsible for TNF-α production.

Table 2: Research Findings on TNF-α Inhibition Pathways

| Compound/Moiety | Key Finding | Significance | Reference |

|---|---|---|---|

| Thalidomide Analogs | Known to be potent inhibitors of TNF-α production. | Derivatives of the core compound are developed into potent TNF-α inhibitors. | google.comnih.gov |

| 3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | Suppresses the NF-κB pathway. | Shows that the dimethoxyphenyl moiety is part of molecules that inhibit key TNF-α signaling pathways. | researchgate.net |

| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives | Synthesized and evaluated for the inhibition of TNF-α production. | Demonstrates that related structures are actively investigated for TNF-α inhibition. | medchemexpress.com |

Gyrase Inhibition and 14α-Demethylase Inhibition

DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. google.comnih.gov Its absence in humans makes it a validated and attractive target for the development of antibacterial agents. google.comnih.gov Similarly, sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. mdpi.com Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death, which is the mechanism of action for azole antifungal drugs. mdpi.com

Despite the importance of these enzymes as drug targets, a review of the scientific literature reveals no direct research linking this compound or its immediate derivatives to the inhibition of either DNA gyrase or sterol 14α-demethylase.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Aberrant HDAC activity is linked to the development of various cancers, making HDAC inhibitors a significant class of anticancer drugs.

The 3-(3,4-dimethoxyphenyl)propanoate structure and its analogs have been explored in the context of HDAC inhibition. In one study, 3-(3,4-dimethoxyphenyl)propionic acid, the carboxylic acid form of the title compound, was evaluated for its ability to induce histone hyperacetylation. nih.gov The results indicated that, unlike known HDAC inhibitors such as butyrate, this specific compound did not cause a global increase in histone H4 acetylation, suggesting it is not a broad-spectrum HDAC inhibitor. nih.gov However, the same study noted that the compound did increase γ-globin promoter activity, an effect sometimes associated with HDAC inhibitors. nih.gov

Research on structurally related compounds has shown more direct HDAC inhibitory activity. For example, Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), which differs only by hydroxyl groups instead of methoxy (B1213986) groups, was identified through in silico screening as a potential HDAC inhibitor and subsequently demonstrated to inhibit HDAC activity in colon cancer cell lines. nih.gov This suggests that subtle modifications to the phenyl ring substituents can significantly influence the HDAC inhibitory potential of the 3-phenylpropanoic acid scaffold.

Table 3: Research Findings on HDAC Inhibition

| Compound | Key Finding | Significance | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)propionic acid | Did not cause global histone H4 hyperacetylation in K562 cells. | Suggests a lack of broad-spectrum HDAC inhibitory activity for this specific compound. | nih.gov |

| 3-(3,4-dimethoxyphenyl)propionic acid | Increased γ-globin promoter activity by 30% above control levels. | Shows a biological effect that can be associated with some HDAC inhibitors, indicating nuanced activity. | nih.gov |

| Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid) | Inhibited HDAC activity in colon cancer cell lines HCT-116 and HCT-15. | Demonstrates that a closely related analog is an active HDAC inhibitor. | nih.gov |

Role in Pharmaceutical Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex, biologically active molecules.

Intermediate in the Synthesis of Biologically Active Molecules

The core structure of this compound is present in various molecules with demonstrated biological effects. The corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid, is an orally active compound that has been shown to promote γ-globin gene expression and erythropoiesis in vivo, making it potentially useful for treating beta-hemoglobinopathies. This compound is also known as 3,4-dimethoxyhydrocinnamic acid.

The chemical framework of this compound serves as a starting point for creating more complex structures. For instance, the related compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone (a chalcone) can be synthesized from a 3,4-(dimethoxy)phenyl methyl ketone precursor. This chalcone can then undergo further reactions, such as aza-Michael additions, to produce β-azolyl ketones like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which belong to a class of compounds with potential fungicide, bactericide, and herbicide applications. The efficient exploration of biologically relevant chemical space is crucial for discovering new bioactive compounds, and versatile intermediates are key to this process.

Development of Thalidomide Analogs

The development of analogs to the drug thalidomide has been a major focus of medicinal chemistry, driven by the discovery of thalidomide's potent anti-angiogenic and immunomodulatory properties, which are effective against cancers like multiple myeloma. nih.gov A significant challenge has been to create new analogs with improved efficacy and reduced side effects. nih.gov

The 3-(3,4-dimethoxyphenyl)propanoate structure is a key component in the synthesis of advanced thalidomide analogs. Researchers have synthesized and evaluated a thalidomide analog, 3-phthalimido-3-(3,4-dimethoxyphenyl)-propanoic acid (PDA), for its hepatoprotective properties in preclinical models of biliary cirrhosis. bohrium.com The effectiveness of this analog was attributed to its water solubility, stability, and its combined immunomodulatory and PDE4-inhibitory actions. bohrium.com

Another novel analog, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl) propionic acid, was specifically developed and found to exhibit PDE4 inhibition, a property shared by some of the most effective anti-inflammatory drugs. nih.gov The deliberate inclusion of the 3,4-dimethoxyphenyl moiety in these designs highlights its strategic importance for achieving desired biological activities in next-generation thalidomide-related compounds. nih.gov

Precursors for Chiral Organocatalysts

The development of chiral organocatalysts is a significant area of research in asymmetric synthesis, aiming to produce enantiomerically pure compounds. The rigid backbone and functional groups of molecules derived from this compound make them attractive scaffolds for the design of such catalysts.

Research has shown that derivatives of this compound can serve as precursors to novel chiral organocatalysts. For instance, (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate, which can be synthesized from a derivative of the title compound, is a known precursor for the development of new chiral organocatalysts. scienceopen.com The presence of the dimethoxyphenyl group can influence the steric and electronic properties of the catalyst, which in turn can affect the stereoselectivity of the reactions they catalyze. The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of chiral drugs and other fine chemicals.

Design of Novel Therapeutic Agents

The structural framework of this compound is a recurring feature in a variety of biologically active molecules. The dimethoxyphenyl group, in particular, is a well-known pharmacophore found in numerous natural products and synthetic drugs with a wide range of therapeutic activities.

Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, compounds incorporating the 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their potential anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.gov The specific substitution pattern on the phenyl ring is often crucial for the biological activity of these compounds. The design of novel therapeutic agents often involves modifying the core structure of this compound to enhance its interaction with biological targets and improve its pharmacological profile. The versatility of its chemical structure allows for the introduction of various functional groups, leading to the generation of a diverse library of compounds for biological screening.

Advanced Analytical Techniques in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating and identifying the components of a mixture. For Methyl 3-(3,4-dimethoxyphenyl)propanoate, several chromatographic techniques are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of non-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In the context of this compound, HPLC is used to confirm the identity and determine the percentage purity of a sample. Commercial suppliers of this compound often provide purity specifications determined by HPLC, with purities commonly exceeding 95%. lgcstandards.com The method allows for the detection and quantification of impurities, which may include starting materials, byproducts, or degradation products, ensuring the compound meets the quality standards required for research applications.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes the compound and impurities from the column. |

| Detector | UV-Vis (e.g., at 280 nm) | Detects aromatic compounds like this compound. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

This table represents typical starting conditions for HPLC analysis of aromatic esters and may require optimization.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of chemical reactions. In the synthesis of derivatives of this compound, TLC is invaluable. nih.gov For instance, during a reaction to create an amide derivative from (S)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, the reaction's completion is monitored by periodically spotting the reaction mixture onto a TLC plate. nih.gov By comparing the spots of the starting material, the reaction mixture, and a co-spot, chemists can visualize the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer detectable by TLC analysis. nih.gov This technique is also crucial for determining the appropriate solvent system for larger-scale purification by column chromatography. nih.gov

| Parameter | Typical System | Purpose |

| Stationary Phase | Silica gel 60 F254 | A polar adsorbent common for a wide range of organic compounds. |

| Mobile Phase | 50:50 Ethyl Acetate (B1210297)/Hexane | A solvent mixture of intermediate polarity to separate starting materials from products. nih.gov |

| Visualization | UV light (254 nm) or chemical stain (e.g., KMnO₄) | To make the separated compound spots visible on the plate. |

| Rf Value | Product-dependent (e.g., 0.6) | The retention factor helps in identifying compounds and assessing purity. nih.gov |

This table illustrates a specific system used for a derivative of the target compound and serves as an example.

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantification, while MS provides structural identification. |

This table outlines general GC parameters suitable for analyzing potential volatile impurities in a chemical sample.

Enantioseparation Techniques for Chiral Isomers

While this compound is an achiral molecule, many of its derivatives and structurally related compounds are chiral. Chirality is a critical aspect in pharmaceutical and biological sciences, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. wvu.edu The separation of these enantiomers, known as enantioseparation, is therefore of paramount importance. nih.govnih.gov

For example, the synthesis of (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]propanoate results in a chiral molecule whose specific stereochemistry is confirmed. nih.gov Techniques like chiral HPLC and Capillary Electrophoresis (CE) are powerful methods for separating enantiomers. wvu.edunih.gov These methods typically involve a chiral selector, which can be a chiral stationary phase (CSP) in HPLC or a chiral additive in the buffer for CE. wvu.edunih.gov The chiral selector interacts differently with each enantiomer, leading to different retention times (in HPLC) or migration times (in CE), allowing for their separation and quantification. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for this purpose. nih.gov

| Technique | Principle | Chiral Selector Example | Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). wvu.edu | Cellulose or Amylose derivatives | Preparative and analytical separation of enantiomers. nih.govnih.gov |

| Chiral Capillary Electrophoresis (CE) | Differential interaction with a chiral additive in the background electrolyte. nih.gov | Cyclodextrins (e.g., carboxymethyl-β-cyclodextrin) | High-efficiency separation, useful for purity analysis of enantiomers. nih.gov |

| Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. researchgate.net | Chiral acids or bases | Large-scale separation of enantiomers. researchgate.net |

This table compares common techniques used for the separation of chiral molecules related to the target compound.

Advanced Detection and Quantification Methods in Complex Matrices

Detecting and quantifying specific molecules in complex mixtures, such as environmental water samples or biological fluids, requires highly sensitive and selective analytical methods. Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like LC, is a state-of-the-art approach for this purpose.

Research on structurally similar compounds provides a template for how this compound could be analyzed. For instance, a method for the online quantification of 2-methyl-3-methoxy-4-phenyl butanoic acid (MMPB), a structural analog, in post-oxidation solutions uses condensed phase membrane introduction tandem mass spectrometry. researchgate.net This technique allows for direct analysis from complex solutions, achieving very low limits of quantification (in the ng/L range) with high accuracy and a wide linear range. researchgate.net Such a method capitalizes on the specificity of MS/MS, where a precursor ion corresponding to the target molecule is selected, fragmented, and a specific product ion is monitored for quantification. This process minimizes interference from other components in the matrix, enabling precise measurement at trace levels.

| Parameter | Performance Metric | Significance |

| Technique | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Provides high selectivity and sensitivity for complex samples. |

| Ionization | Electrospray Ionization (ESI) | Suitable for polar molecules like esters and acids. |

| Quantification Limit | Potentially low ng/L to µg/L range | Enables trace-level detection in environmental or biological samples. researchgate.net |

| Linearity | Spanning several orders of magnitude | Allows for accurate quantification across a wide range of concentrations. researchgate.net |

| Accuracy | Typically within 90-110% | Ensures the measured value is close to the true value. researchgate.net |

This table summarizes the expected performance of an advanced MS-based method for quantifying the target compound in complex matrices, based on data for a structurally similar molecule. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate typically involves the Fischer esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.com This method, while effective, often requires prolonged reaction times and harsh conditions.

Future research is geared towards developing more efficient and environmentally benign synthetic routes. One promising approach is the Michael addition reaction. A synthetic method for a structurally related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, utilizes the Michael addition of 2,6-di-tert-butyl phenol (B47542) to methyl acrylate (B77674). google.com This strategy could be adapted for this compound, potentially offering a more direct and atom-economical pathway.

Furthermore, modern catalytic systems present opportunities for innovation. The use of solid acid catalysts or enzyme-catalyzed esterification could offer milder reaction conditions, easier product purification, and catalyst recyclability, aligning with the principles of green chemistry. Another avenue involves the conversion of alkyl phenyl sulfides to methyl carboxylic esters, a method that could be explored for its applicability to this specific compound. rsc.org

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active molecules. This suggests that derivatives of this compound could exhibit interesting pharmacological properties. Structure-activity relationship (SAR) studies are crucial to unlock this potential by systematically modifying the molecule's structure to enhance a desired biological effect.

Key areas for SAR exploration would include:

Modification of the Phenyl Ring: Altering the substitution pattern on the dimethoxy-substituted ring could significantly impact bioactivity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 3,4,5-trimethoxyphenyl group was associated with high cytotoxic activity against breast cancer cell lines. mdpi.com

Alterations to the Propanoate Chain: The length and functionality of the three-carbon chain could be varied. Introducing different functional groups, such as amides or other ester variants, could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, a common strategy in drug discovery, could lead to novel compounds with enhanced bioactivity. For example, pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated potent cytotoxic activity. nih.gov

By systematically synthesizing and screening analogs, researchers can build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Computational Design and Predictive Modeling for New Derivatives

In silico methods are invaluable tools for accelerating the drug discovery process. Computational design and predictive modeling can be extensively applied to the derivatives of this compound to prioritize synthetic efforts and predict potential biological activities.